molecular formula C10H20O6 B14718463 Acetic acid;3-methylpent-2-ene-1,5-diol CAS No. 18273-38-6

Acetic acid;3-methylpent-2-ene-1,5-diol

Cat. No.: B14718463
CAS No.: 18273-38-6
M. Wt: 236.26 g/mol
InChI Key: JMMFNTVETXWZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3-methylpent-2-ene-1,5-diol is a chemical compound with the molecular formula C10H20O6. It is a derivative of acetic acid and 3-methylpent-2-ene-1,5-diol, combining the properties of both compounds. This compound is known for its unique chemical structure, which includes both an acetic acid moiety and a diol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylpent-2-ene-1,5-diol typically involves the esterification of 3-methylpent-2-ene-1,5-diol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where 3-methylpent-2-ene-1,5-diol and acetic acid are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;3-methylpent-2-ene-1,5-diol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diol group in the compound can participate in substitution reactions, where one or both hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary and secondary alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

Acetic acid;3-methylpent-2-ene-1,5-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving esterification and hydrolysis.

    Industry: The compound is used in the production of polymers and resins, where its diol group can participate in polymerization reactions.

Mechanism of Action

The mechanism of action of acetic acid;3-methylpent-2-ene-1,5-diol involves its ability to undergo esterification and hydrolysis reactions. The acetic acid moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The diol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-2-ene-1,5-diol: This compound is similar in structure but lacks the acetic acid moiety.

    Acetic acid: A simple carboxylic acid that lacks the diol group.

    2-Pentene-1,5-diol: Similar to 3-methylpent-2-ene-1,5-diol but with a different alkene position.

Uniqueness

Acetic acid;3-methylpent-2-ene-1,5-diol is unique due to its combination of an acetic acid moiety and a diol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

18273-38-6

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;3-methylpent-2-ene-1,5-diol

InChI

InChI=1S/C6H12O2.2C2H4O2/c1-6(2-4-7)3-5-8;2*1-2(3)4/h2,7-8H,3-5H2,1H3;2*1H3,(H,3,4)

InChI Key

JMMFNTVETXWZRC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCO.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.